N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzofuran moiety fused with a pyrrolidine ring
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-7-5-18-10-12(9-15(18)19)16(20)17-13-2-3-14-11(8-13)4-6-22-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLOMCDQERAXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Pyrrolidine Ring Construction: The pyrrolidine ring is often constructed through cyclization reactions involving amines and carbonyl compounds.
Amide Bond Formation: The final step involves coupling the benzofuran and pyrrolidine intermediates through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and amide functionalities.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic binding sites, while the pyrrolidine ring could engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamide
- N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This specific substitution pattern may enhance its interaction with certain biological targets, making it a compound of particular interest in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
